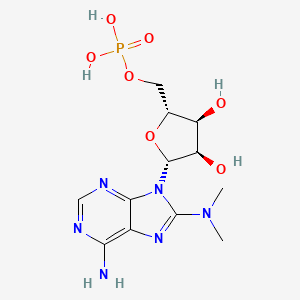
8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formyl groups and amines.
Attachment of the sugar moiety: The purine base is then attached to a ribose sugar through a glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the nucleotide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can result in various functionalized nucleotides.
Aplicaciones Científicas De Investigación
The compound has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in studying DNA and RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Used in the production of pharmaceuticals and biotechnology products.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with nucleic acids: Modulating the synthesis and function of DNA and RNA.
Signal transduction pathways: Affecting cellular signaling pathways to induce specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): A nucleotide involved in cellular signaling.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis.
Uniqueness
The compound is unique due to its specific structure, which allows it to interact with particular molecular targets and pathways. Its dimethylamino group and phosphate moiety confer distinct chemical and biological properties compared to other nucleotides.
Propiedades
Número CAS |
61370-74-9 |
|---|---|
Fórmula molecular |
C12H19N6O7P |
Peso molecular |
390.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(20)7(19)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,19-20H,3H2,1-2H3,(H2,13,14,15)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
QKYLSMRNAMURSH-IOSLPCCCSA-N |
SMILES isomérico |
CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
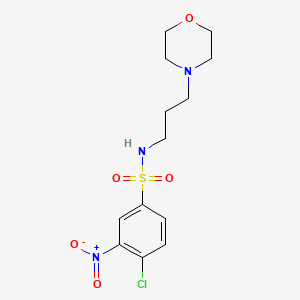

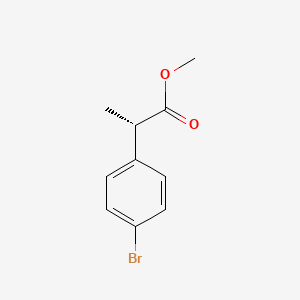
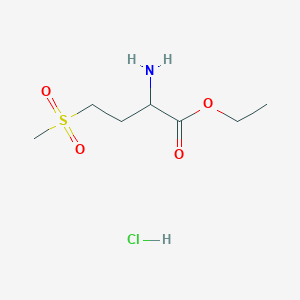
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
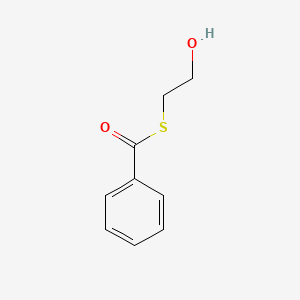
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
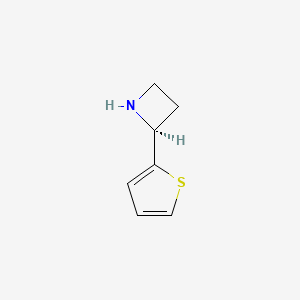
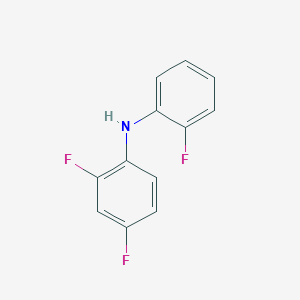

![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
